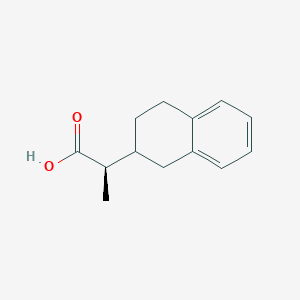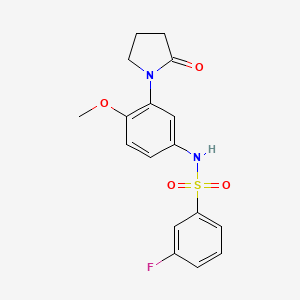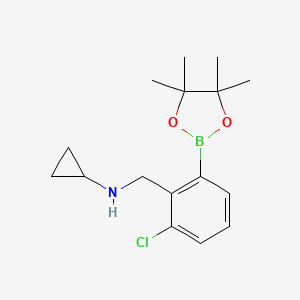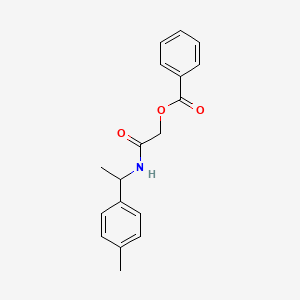![molecular formula C15H16O4 B2390742 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2413376-33-5](/img/structure/B2390742.png)
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the CAS Number: 2413376-33-5 . It has a molecular weight of 260.29 and its IUPAC name is this compound . This compound is widely used in scientific research due to its unique structure, which allows for diverse applications including drug development, material synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid .作用機序
The mechanism of action of 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is not well understood. However, studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been suggested that the anti-inflammatory properties of spirocyclic acids are due to their ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid in lab experiments is its unique structure, which makes it a promising candidate for use in drug discovery and material science. However, the synthesis of this compound is complex and requires several steps, which may make it challenging to produce large quantities of the compound for use in lab experiments.
将来の方向性
There are several future directions for the study of 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid. One potential direction is the development of new spirocyclic acids with improved properties for use in drug discovery and material science. Another direction is the investigation of the mechanism of action of spirocyclic acids, which may lead to the development of new therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the use of spirocyclic acids in the development of flexible electronic devices is an area of active research.
合成法
The synthesis of 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid involves a multi-step process. The first step is the synthesis of the starting material, which is 1,3-cyclohexadiene. This is followed by the Diels-Alder reaction between 1,3-cyclohexadiene and phenyl vinyl sulfone to form the spirocyclic precursor. The final step involves the oxidation of the precursor to yield this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid has been studied extensively for its potential applications in various fields. In drug discovery, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of other bioactive compounds.
In material science, spirocyclic acids have been used as building blocks for the synthesis of organic electronic materials, which have potential applications in the development of flexible electronic devices. The unique structure of spirocyclic acids also makes them promising candidates for use in the development of new materials with specific properties.
特性
IUPAC Name |
6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFGYTDDQKVZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)
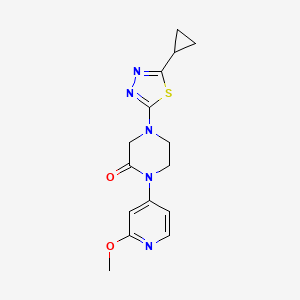
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
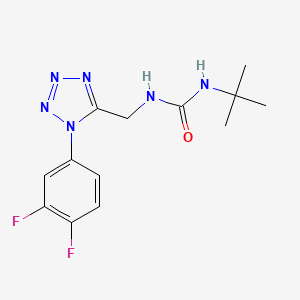
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
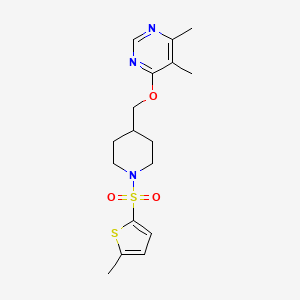
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
